{4-[Amino(phenyl)methyl]oxan-4-yl}methanol
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Overview
Description
{4-[Amino(phenyl)methyl]oxan-4-yl}methanol is a chemical compound with the molecular formula C13H19NO2 It is characterized by the presence of an oxane ring substituted with an aminophenylmethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Amino(phenyl)methyl]oxan-4-yl}methanol typically involves the reaction of an oxane derivative with an aminophenylmethyl compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{4-[Amino(phenyl)methyl]oxan-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The aminophenylmethyl group can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, {4-[Amino(phenyl)methyl]oxan-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays to investigate molecular mechanisms and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industrial applications, the compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of {4-[Amino(phenyl)methyl]oxan-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- {4-[Amino(phenyl)methyl]oxan-4-yl}methanol
- {4-[Amino(phenyl)methyl]oxan-4-yl}ethanol
- {4-[Amino(phenyl)methyl]oxan-4-yl}propanol
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
{4-[Amino(phenyl)methyl]oxan-4-yl}methanol, also known as [4-(4-Aminophenyl)oxan-4-yl]methanol, is an organic compound with the molecular formula C12H17NO2. It features a unique oxane ring structure substituted with an aminophenyl group and a hydroxymethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C12H17NO2 |
Molecular Weight | 207.273 g/mol |
CAS Number | 1368628-70-9 |
Functional Groups | Amino, Hydroxymethyl |
Structural Features | Oxane ring, Aminophenyl group |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The aminophenyl group allows the compound to engage with various biological targets, potentially influencing their activity. The oxane ring and hydroxymethyl group enhance the binding affinity and specificity of the compound, making it a candidate for further pharmacological investigations.
Biological Activity
- Enzyme Interaction : The compound's structure suggests that it may inhibit or activate certain enzymes involved in metabolic pathways, although specific enzymes have yet to be conclusively identified.
- Receptor Modulation : Preliminary studies indicate that this compound may act as a ligand for various receptors, modulating their activity and influencing cellular responses .
- Potential Therapeutic Applications : Due to its structural characteristics, the compound is being explored for its potential in drug development, particularly in targeting diseases where enzyme inhibition or receptor modulation is beneficial.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Study on Drug Development : Research has demonstrated that compounds with similar structures can inhibit dihydrofolate reductase, an enzyme critical in DNA synthesis and repair, suggesting potential applications in cancer therapy .
- Cytotoxicity Assessments : Related compounds have shown cytotoxic effects against various cancer cell lines through mechanisms involving receptor modulation and enzyme inhibition, indicating that this compound may exhibit similar properties .
Comparison with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
Compound | Key Differences |
---|---|
[4-(4-Hydroxyphenyl)oxan-4-yl]methanol | Hydroxyl group instead of amino group |
[4-(4-Methylphenyl)oxan-4-yl]methanol | Methyl group instead of amino group |
The presence of the aminophenyl group distinguishes it from its analogs, imparting unique chemical and biological properties that warrant further investigation.
Properties
IUPAC Name |
[4-[amino(phenyl)methyl]oxan-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-12(11-4-2-1-3-5-11)13(10-15)6-8-16-9-7-13/h1-5,12,15H,6-10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPXKTOTFOLRID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)C(C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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